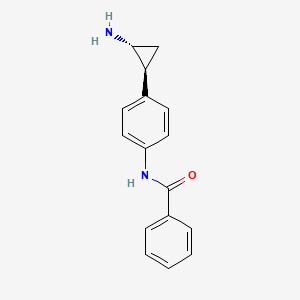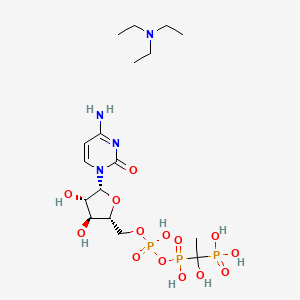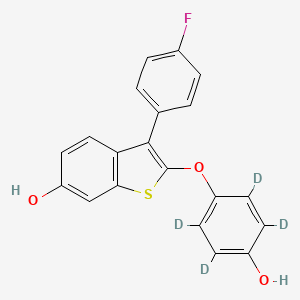
3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol is a synthetic organic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol typically involves multiple steps, including the formation of the benzothiophene core, introduction of the fluorophenyl group, and incorporation of deuterium atoms. Common synthetic routes may include:
Formation of Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives and suitable electrophiles.
Introduction of Fluorophenyl Group: This step may involve coupling reactions such as Suzuki or Heck coupling to attach the fluorophenyl group to the benzothiophene core.
Incorporation of Deuterium Atoms: Deuterium atoms can be introduced through deuterium exchange reactions using deuterated solvents or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Used in the development of advanced materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol involves its interaction with specific molecular targets and pathways. The presence of fluorine and deuterium atoms may enhance its binding affinity and stability. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors in the body to modulate biological responses.
Inhibition of Enzymes: Inhibiting key enzymes involved in disease pathways.
Modulation of Signaling Pathways: Affecting signaling pathways to alter cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Fluorophenyl)-1-benzothiophen-6-ol: Lacks deuterium atoms but has similar structural features.
2-(4-Hydroxyphenoxy)-1-benzothiophen-6-ol: Lacks the fluorophenyl group but has similar core structure.
3-(4-Chlorophenyl)-2-(4-hydroxyphenoxy)-1-benzothiophen-6-ol: Contains a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of 3-(4-Fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol lies in the presence of both fluorine and deuterium atoms, which may enhance its biological activity, stability, and selectivity compared to similar compounds.
Propriétés
Formule moléculaire |
C20H13FO3S |
|---|---|
Poids moléculaire |
356.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)-1-benzothiophen-6-ol |
InChI |
InChI=1S/C20H13FO3S/c21-13-3-1-12(2-4-13)19-17-10-7-15(23)11-18(17)25-20(19)24-16-8-5-14(22)6-9-16/h1-11,22-23H/i5D,6D,8D,9D |
Clé InChI |
UDBMVVLTKJMPCJ-PKHQNOSGSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC2=C(C3=C(S2)C=C(C=C3)O)C4=CC=C(C=C4)F)[2H] |
SMILES canonique |
C1=CC(=CC=C1C2=C(SC3=C2C=CC(=C3)O)OC4=CC=C(C=C4)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




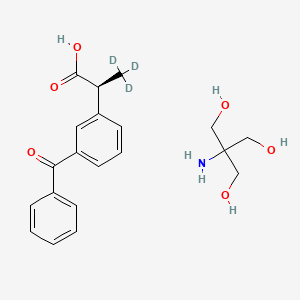


![(4bS)-6-cyano-3-methoxy-4b,8,8-trimethyl-7-oxo-N-[3-(trifluoromethoxy)phenyl]-9,10-dihydro-8aH-phenanthrene-2-carboxamide](/img/structure/B12420898.png)
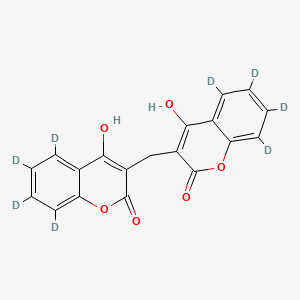
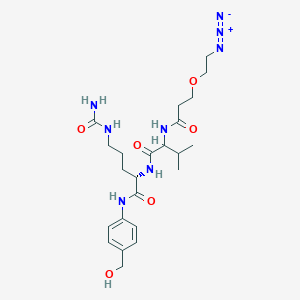
![(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25,37-pentamethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12420903.png)
![3-[[(2S)-2-(4-chlorophenyl)-3-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]amino]-N-[8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]octyl]propanamide](/img/structure/B12420916.png)
